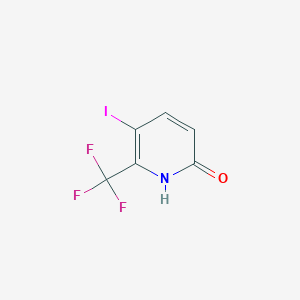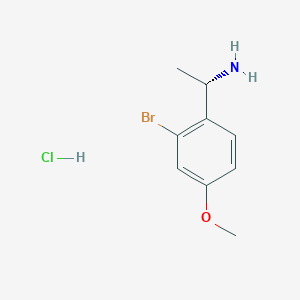
叔丁基3-氰基-3-甲基丙酸酯
描述
Tert-butyl 3-cyano-3-methylpropanoate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-cyano-3-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-cyano-3-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学转化
叔丁基是“叔丁基3-氰基-3-甲基丙酸酯”分子的一部分,以其独特的反应模式而闻名 . 由于其空间位阻,该基团可用于各种化学转化 .
生物合成途径
叔丁基在生物合成途径中也可能发挥作用 . 这些是发生在细胞内的一系列化学反应,其中初级代谢产物被修饰、转化为其他分子,或组装形成大分子 .
生物降解途径
除了生物合成途径外,叔丁基还可能参与生物降解途径 . 这些是将有机物分解成更小化合物的生物过程 .
生物催化过程
叔丁基可能在生物催化过程中使用 . 生物催化是酶学的子学科,涉及使用天然催化剂(如蛋白质酶或全细胞)进行化学反应 .
药物合成
“叔丁基3-氰基-3-甲基丙酸酯”可能用于药物合成。 例如,一种结构相似的化合物,“叔丁基(3R,5S)-6-氯-3,5-二羟基己酸酯”,是降脂药罗苏伐他汀侧链合成的关键手性中间体 .
作用机制
Tert-butyl 3-cyano-3-methylpropanoate: A Comprehensive Study of Its Mechanism of Action
Tert-butyl 3-cyano-3-methylpropanoate is a chemical compound with a molecular weight of 169.22 . This compound has been the subject of various studies due to its potential applications in the field of pharmaceuticals. This article aims to provide a comprehensive understanding of the mechanism of action of Tert-butyl 3-cyano-3-methylpropanoate.
Target of Action
It’s known that the compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets.
Biochemical Pathways
It’s known that the compound plays a role in the hydroxylation of sterically congested primary c−h bonds . This suggests that it may influence pathways related to oxidation reactions.
Result of Action
It’s known that the compound is involved in the hydroxylation of sterically congested primary c−h bonds , which could result in significant changes at the molecular level.
生化分析
Biochemical Properties
Tert-butyl 3-cyano-3-methylpropanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of desired products. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of carboxylic acids and alcohols . Additionally, tert-butyl 3-cyano-3-methylpropanoate can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics and endogenous compounds .
Cellular Effects
Tert-butyl 3-cyano-3-methylpropanoate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, tert-butyl 3-cyano-3-methylpropanoate can induce the expression of genes involved in detoxification processes, enhancing the cell’s ability to metabolize and eliminate harmful substances .
Molecular Mechanism
At the molecular level, tert-butyl 3-cyano-3-methylpropanoate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission and potentially leading to neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-cyano-3-methylpropanoate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that tert-butyl 3-cyano-3-methylpropanoate can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of tert-butyl 3-cyano-3-methylpropanoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic processes and improving detoxification capabilities . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
Tert-butyl 3-cyano-3-methylpropanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, tert-butyl 3-cyano-3-methylpropanoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it may affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of tert-butyl 3-cyano-3-methylpropanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It can localize to the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and modification . Additionally, its presence in the nucleus can impact gene expression by interacting with transcription factors and other nuclear proteins .
属性
IUPAC Name |
tert-butyl 3-cyanobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(6-10)5-8(11)12-9(2,3)4/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGJGPXDWBTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)
![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)


![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)

![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)


